Methyl 4-bromo-5-methoxy-2-nitrobenzoate
Overview
Description
Methyl 4-bromo-5-methoxy-2-nitrobenzoate: is an organic compound with the molecular formula C9H8BrNO5 and a molecular weight of 290.07 g/mol . This compound is characterized by the presence of a bromo group, a methoxy group, and a nitro group attached to a benzene ring, which is further esterified with a methyl group. It is a solid at room temperature and is typically used in research and chemical synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-bromo-5-methoxy-2-nitrobenzoic acid .
Esterification Reaction: The carboxylic acid group of 4-bromo-5-methoxy-2-nitrobenzoic acid is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C ) and under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or anhydrides .
Reduction: Reduction reactions can convert the nitro group to an amino group , resulting in the formation of 4-bromo-5-methoxy-2-aminobenzoate .
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Common reducing agents include tin chloride or iron powder in acidic medium.
Substitution: Nucleophiles such as ammonia or alkyl halides are used in the presence of a base.
Major Products Formed:
Oxidation: this compound can be oxidized to 4-bromo-5-methoxy-2-nitrobenzoic acid .
Reduction: Reduction of the nitro group yields 4-bromo-5-methoxy-2-aminobenzoate .
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-bromo-5-methoxy-2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is utilized in biological studies to investigate the effects of nitroaromatic compounds on biological systems. It serves as a probe to study enzyme inhibition and receptor binding.
Medicine: Research into the medicinal properties of this compound includes its potential use as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In the chemical industry, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable building block for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 4-bromo-5-methoxy-2-nitrobenzoate exerts its effects depends on the specific biological or chemical context. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group, in particular, is known to undergo reduction in biological systems, potentially forming reactive intermediates that can interact with cellular components.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors, triggering signaling cascades that result in physiological responses.
Comparison with Similar Compounds
Methyl 4-bromo-2-methoxy-5-nitrobenzoate
Methyl 4-bromo-3-methoxy-2-nitrobenzoate
Methyl 4-bromo-2-methoxy-3-nitrobenzoate
Uniqueness: Methyl 4-bromo-5-methoxy-2-nitrobenzoate is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and biological activity. The presence of the methoxy group at the 5-position and the nitro group at the 2-position provides distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-bromo-5-methoxy-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRVKIMKZSYQHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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